molecular formula C8H10N2O3 B13778507 N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide

Katalognummer: B13778507
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: VXFIWLIQVKGGSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide is a chemical compound with a unique structure that includes an amino group, a methyl group, and an oxopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-amino-2-methyl-6-oxopyran-3-carboxylic acid with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxopyran ring can be reduced to form hydroxypyran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxypyran derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide: Unique due to its specific structure and functional groups.

    5-amino-2-methyl-6-oxopyran-3-carboxylic acid: Similar structure but different functional group.

    N-(5-amino-2-methyl-6-oxopyran-3-yl)propionamide: Similar structure with a different acyl group.

Uniqueness

This compound is unique due to its combination of an amino group, a methyl group, and an oxopyran ring, which confer specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

N-(5-amino-2-methyl-6-oxopyran-3-yl)acetamide

InChI

InChI=1S/C8H10N2O3/c1-4-7(10-5(2)11)3-6(9)8(12)13-4/h3H,9H2,1-2H3,(H,10,11)

InChI-Schlüssel

VXFIWLIQVKGGSM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C(=O)O1)N)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.